

# Foxy-5 in Combination with FOLFOX Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Foxy-5  |           |
| Cat. No.:            | B607545 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of **Foxy-5** in combination with FOLFOX chemotherapy against alternative treatment regimens for colorectal cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of this novel therapeutic approach.

### **Executive Summary**

**Foxy-5**, a first-in-class Wnt-5a mimicking peptide, is being investigated as a neo-adjuvant therapy in conjunction with the standard FOLFOX chemotherapy regimen for patients with Wnt-5a-low colon cancer. The Phase II NeoFox clinical trial has shown statistically significant improvements in key prognostic indicators, including TNM downstaging and reduced local tumor invasion. This guide provides a detailed analysis of the available data for the **Foxy-5** and FOLFOX combination, and compares it with an established alternative, the CAPOX regimen. Preclinical data supporting the anti-metastatic potential of **Foxy-5** is also presented.

### **Foxy-5 and FOLFOX Combination Therapy**



**Foxy-5** is a synthetic peptide designed to mimic the endogenous Wnt-5a protein, which is often downregulated in primary tumors and is associated with a higher risk of metastatic disease.[1] [2] By activating non-canonical Wnt signaling pathways, **Foxy-5** is hypothesized to inhibit cancer cell migration and invasion. The current standard of care for adjuvant treatment of stage III colon cancer often involves the FOLFOX regimen, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin.[3][4][5] The NeoFox trial is evaluating the addition of **Foxy-5** as a neo-adjuvant treatment to the standard surgery and subsequent FOLFOX therapy. [1][2]

### **Clinical Efficacy: The NeoFox Trial**

The Phase II NeoFox study (NCT03883802) is a randomized, multicenter, open-label controlled trial investigating **Foxy-5** as a neo-adjuvant therapy in patients with Wnt-5a low colon cancer who are scheduled to receive FOLFOX chemotherapy post-surgery.[1][2] An ad hoc analysis of the trial has revealed promising results.[6]

| Endpoint            | Result                                                                                                                 | p-value   |
|---------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| TNM Downstaging     | Statistically significant downgrading of TNM stage at surgery in the Foxy-5 treated group compared to the control arm. | 0.012[6]  |
| Vascular Invasion   | Patients treated with Foxy-5 showed less dissemination of cancer cells to surrounding vessels.                         | 0.0097[6] |
| Perineural Invasion | Patients treated with Foxy-5 exhibited less invasion of cancer cells along adjacent nerves.                            | 0.0088[6] |

### **Preclinical Evidence**

Preclinical studies in xenograft models have provided a strong rationale for the clinical investigation of **Foxy-5**.



| Model                  | Key Findings                                                                                                                                                                                                                                             |  |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Colon Cancer Xenograft | Foxy-5 treatment reduced the expression of the cancer stem cell marker aldehyde dehydrogenase (ALDH) and the specific colon CSC marker double cortin-like kinase 1 (DCLK1). It also reduced active β-catenin and impaired tumor growth.[7][8][9][10][11] |  |

## **Alternative Regimen: CAPOX**

The CAPOX regimen, consisting of capecitabine and oxaliplatin, is a recognized alternative to FOLFOX for the adjuvant treatment of stage III colon cancer.[3][4][5] Capecitabine is an oral prodrug of 5-FU.

### **Comparative Clinical Data: CAPOX vs. FOLFOX**

Several studies have compared the efficacy and safety of CAPOX and FOLFOX. Below is a summary of data from a retrospective analysis and a randomized phase III trial.

Table 2.1: Efficacy of CAPOX vs. FOLFOX in Stage III Colon Cancer (Retrospective Analysis)
[3]

| Outcome             | CAPOX (n=106)                | FOLFOX (n=137)               | p-value |
|---------------------|------------------------------|------------------------------|---------|
| Disease Progression | Lower Rate                   | Higher Rate                  | 0.016   |
| Metastasis          | Lower Rate                   | Higher Rate                  | 0.001   |
| Mortality Rate      | Lower Rate                   | Higher Rate                  | 0.007   |
| Overall Survival    | No Significant<br>Difference | No Significant<br>Difference | -       |

Table 2.2: 3-Year Disease-Free Survival (DFS) and Overall Survival (OS) in High-Risk Stage II or Stage III Colorectal Cancer (Randomized Phase III Trial)[4]



| Outcome    | mFOLFOX6 (n=196) | CAPOX (n=207) | p-value |
|------------|------------------|---------------|---------|
| 3-Year DFS | 79.8%            | 79.5%         | 0.78    |
| 3-Year OS  | 87.2%            | 86.9%         | 0.84    |

Table 2.3: 5-Year Overall Survival (OS) in Non-Metastatic and Metastatic Colorectal Cancer (Real-World Data)[5]

| Patient Group  | САРОХ | FOLFOX | p-value |
|----------------|-------|--------|---------|
| Non-Metastatic | 70.1% | 77.2%  | <0.001  |
| Metastatic     | 16.6% | 33.2%  | <0.001  |

### Comparative Safety Data: CAPOX vs. FOLFOX

Table 2.4: Adverse Events in Stage III Colon Cancer Patients Treated with CAPOX or FOLFOX[3]

| Adverse Event             | САРОХ       | FOLFOX      | p-value |
|---------------------------|-------------|-------------|---------|
| Hand-foot syndrome        | More Common | Less Common | 0.008   |
| Dose Reduction            | Higher Rate | Lower Rate  | 0.02    |
| Treatment Discontinuation | Higher Rate | Lower Rate  | 0.007   |

Table 2.5: Grade 3 Toxicities in Adjuvant Treatment of Stage III Colorectal Cancer[12]

| Toxicity                        | САРОХ | FOLFOX | p-value |
|---------------------------------|-------|--------|---------|
| Grade 3 Toxicities<br>(Overall) | 53.9% | 25.4%  | 0.009   |
| Grade 3 Diarrhea                | 26.9% | 2.99%  | 0.002   |



# Signaling Pathways Foxy-5 and the Wnt5a Signaling Pathway

**Foxy-5** acts as a Wnt5a mimetic, activating non-canonical Wnt signaling pathways. In colorectal cancer, Wnt5a signaling is often suppressed, and its restoration is thought to inhibit tumor progression by interfering with the canonical  $\beta$ -catenin pathway and promoting cancer cell differentiation.[13][14][15][16][17]



Click to download full resolution via product page

**Foxy-5** activating the non-canonical Wnt5a signaling pathway.

### **Mechanism of Action of FOLFOX**

The FOLFOX regimen combines three agents with distinct but complementary mechanisms of action. Oxaliplatin forms platinum-DNA adducts, inhibiting DNA replication and transcription. 5-Fluorouracil, a pyrimidine analog, inhibits thymidylate synthase, a key enzyme in DNA synthesis. Leucovorin enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.[18][19][20][21]





Click to download full resolution via product page

Simplified mechanism of action of the FOLFOX chemotherapy regimen.

# Experimental Protocols NeoFox Clinical Trial (NCT03883802) Protocol

- Study Design: A phase II, randomized, multicenter, open-label, controlled trial.[1][2]
- Patient Population: Patients with Wnt-5a low adenocarcinoma of the colon, eligible for adjuvant post-operative chemotherapy.[1][2]



- Treatment Arms:
  - Control Arm: Standard therapy (surgery + 6 months of FOLFOX regimen).[1][2]
  - Experimental Arm: Standard therapy + neo-adjuvant administration of Foxy-5 prior to and following surgery until the initiation of FOLFOX therapy.[1][2]
- Primary Outcome Measures: Incidence of treatment-emergent adverse events and the level of circulating tumor DNA (ctDNA) as a surrogate marker for disease-free period.[1]
- Key Secondary Outcome Measures: Overall survival, disease-free survival, and recurrence-free interval.[1]
- Protocol Amendments: The study plan was revised to introduce new endpoints measured at
  the time of surgery to assess the direct effect of Foxy-5 on the tumor, following unexpectedly
  rapid positive observations. The follow-up period was also shortened.[22][23][24]

### Colon Cancer Xenograft Model for Foxy-5 Evaluation

- Cell Lines: HT-29 or Caco-2 human colonic cancer cells (lacking endogenous WNT5A expression).[7][8][9][10][11]
- Animal Model: Nude mice.[7][8][9][10][11]
- Procedure: Subcutaneous inoculation of 2.5×10<sup>6</sup> cells into the flanks of the mice.[7]
- Treatment: Once tumors were palpable, mice were randomized to receive intraperitoneal
  injections of either vehicle (NaCl) or Foxy-5 (40 µg per dose) every other day for a total of
  nine injections.[7]
- Analysis: Tumors were excised and analyzed by immunohistochemistry for the expression of cancer stem cell markers (ALDH, DCLK1), active β-catenin, and other relevant proteins.
   Tumor volumes were also measured.[7][10]

## **Experimental Workflow**





Click to download full resolution via product page

Workflow from preclinical evaluation to clinical trial of **Foxy-5**.



### Conclusion

The addition of **Foxy-5** to the standard FOLFOX chemotherapy regimen presents a promising new strategy for the treatment of Wnt-5a low colon cancer. Early clinical data from the NeoFox trial suggest a significant impact on tumor downstaging and local invasion, key prognostic factors for patient outcomes. Preclinical studies have elucidated its mechanism of action through the Wnt5a signaling pathway and have demonstrated its potential to reduce cancer stem cell populations and impair tumor growth.

In comparison, the CAPOX regimen offers a convenient oral alternative to the intravenous 5-FU in FOLFOX, with studies showing comparable efficacy in some patient populations. However, real-world data suggests potential differences in overall survival, and the toxicity profiles of the two regimens differ, with CAPOX being associated with higher rates of hand-foot syndrome and severe diarrhea.

Further maturation of the NeoFox trial data will be crucial to fully understand the long-term benefits of **Foxy-5** in combination with FOLFOX. However, the initial findings, supported by a strong preclinical rationale, position this combination as a potentially significant advancement in the personalized treatment of colorectal cancer. Researchers and clinicians should continue to monitor the progress of this and other trials investigating the modulation of the Wnt signaling pathway in oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Foxy-5 as Neo-Adjuvant Therapy in Subjects With Wnt-5a Low Colon Cancer [ctv.veeva.com]
- 3. Retrospective comparison of efficacy and safety of CAPOX and FOLFOX regimens as adjuvant treatment in patients with stage III colon cancer PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative



- 4. Randomized phase III clinical trial comparing the combination of capecitabine and oxaliplatin (CAPOX) with the combination of 5-fluorouracil, leucovorin and oxaliplatin (modified FOLFOX6) as adjuvant therapy in patients with operated high-risk stage II or stage III colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Emerging Roles of Wnt Ligands in Human Colorectal Cancer [frontiersin.org]
- 17. Clinical Importance of Wnt5a in the Pathogenesis of Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 19. FOLFOX/FOLFIRI pharmacogenetics: The call for a personalized approach in colorectal cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxaliplatin–DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy [escholarship.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. WntResearch announces few reported side effects from the NeoFox study; Foxy-5 treatment considered safe and well tolerated - Inderes [inderes.fi]
- 23. news.cision.com [news.cision.com]
- 24. New Benchmarks on Protocol Amendment Experience in Oncology Clinical Trials -PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Foxy-5 in Combination with FOLFOX Chemotherapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607545#foxy-5-in-combination-with-folfox-chemotherapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com